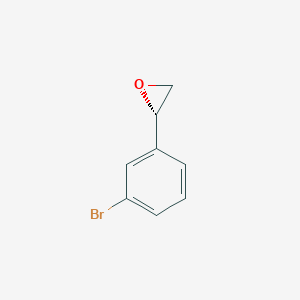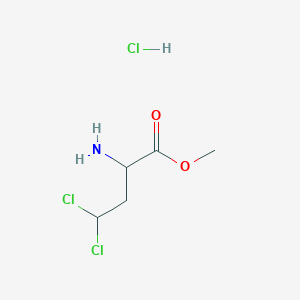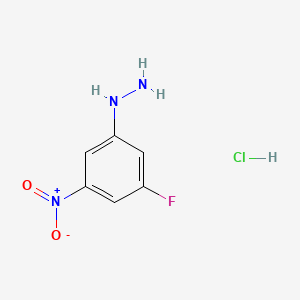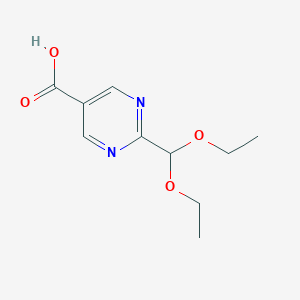![molecular formula C8H16ClN B13461203 2-Methyl-6-azaspiro[3.4]octane hydrochloride](/img/structure/B13461203.png)
2-Methyl-6-azaspiro[3.4]octane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-6-azaspiro[3.4]octane hydrochloride is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro linkage between a six-membered nitrogen-containing ring and a three-membered ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-azaspiro[3.4]octane hydrochloride can be achieved through several routes. One common method involves the annulation of the cyclopentane ring and the four-membered ring. The starting materials are readily available, and the reactions typically involve conventional chemical transformations with minimal chromatographic purifications . The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar synthetic routes. The process is optimized to maximize yield and minimize waste. Industrial production methods may also incorporate advanced purification techniques such as crystallization and distillation to ensure the final product meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-6-azaspiro[3.4]octane hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the nitrogen atom and the spirocyclic structure, which provide reactive sites for chemical transformations .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions may involve halogenating agents or nucleophiles under controlled conditions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions can produce amines or alcohols. Substitution reactions typically result in the formation of various substituted derivatives of the original compound .
Scientific Research Applications
2-Methyl-6-azaspiro[3.4]octane hydrochloride has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it serves as a precursor for the development of pharmaceuticals and bioactive compounds. The compound’s unique structure and reactivity make it valuable for studying molecular interactions and mechanisms of action .
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its applications extend to the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of 2-Methyl-6-azaspiro[3.4]octane hydrochloride involves its interaction with molecular targets, such as enzymes and receptors. The compound’s spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways .
Comparison with Similar Compounds
2-Methyl-6-azaspiro[3.4]octane hydrochloride can be compared with other spirocyclic compounds, such as 2-azaspiro[3.4]octane and 6-azaspiro[2.5]octane hydrochloride . While these compounds share a similar spirocyclic core, they differ in their substituents and ring sizes, which influence their chemical properties and reactivity. The presence of the methyl group in this compound adds to its uniqueness, affecting its solubility, stability, and interaction with molecular targets .
Similar Compounds
- 2-azaspiro[3.4]octane
- 6-azaspiro[2.5]octane hydrochloride
- 2-Oxa-6-azaspiro[3.4]octane
These compounds, while structurally related, exhibit different chemical behaviors and applications, highlighting the versatility and uniqueness of this compound.
Properties
Molecular Formula |
C8H16ClN |
|---|---|
Molecular Weight |
161.67 g/mol |
IUPAC Name |
2-methyl-6-azaspiro[3.4]octane;hydrochloride |
InChI |
InChI=1S/C8H15N.ClH/c1-7-4-8(5-7)2-3-9-6-8;/h7,9H,2-6H2,1H3;1H |
InChI Key |
IASWZRVZDREMGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(C1)CCNC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-{3-iodobicyclo[1.1.1]pentan-1-yl}propanoate](/img/structure/B13461126.png)








![{[4-Bromo-3-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B13461194.png)


![2-[3-(3-bromo-1H-pyrazol-1-yl)-1-[(tert-butoxy)carbonyl]azetidin-3-yl]acetic acid](/img/structure/B13461218.png)

